4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide
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Overview
Description
4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide is a chemical compound with the molecular formula C6H11Br2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide typically involves the bromination of 1-isopropyl-1H-pyrazol-3-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyrazole ring. The hydrobromide salt is then formed by reacting the brominated product with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity. The hydrobromide salt formation is typically carried out in aqueous or alcoholic solutions to facilitate the crystallization of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazole derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl or heteroaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Products include pyrazole oxides.
Reduction Reactions: Products include reduced pyrazole derivatives.
Scientific Research Applications
4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 4-position can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazol-3-amine
- 4-Bromo-1-ethyl-1H-pyrazol-3-amine
- 4-Bromo-1-propyl-1H-pyrazol-3-amine
Uniqueness
4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group provides steric hindrance and influences the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-1-propan-2-ylpyrazol-3-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3.BrH/c1-4(2)10-3-5(7)6(8)9-10;/h3-4H,1-2H3,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVHQYIQLWSNPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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